REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:13][C:12]2[C:4](=[CH:5][C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[C:3]1=[O:14].[Cl-].[Cl-].[Cl-].[Al+3].[Br:19]Br>C(Cl)(Cl)Cl>[Br:19][C:11]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]2[C:12]=1[CH2:13][CH:2]([CH3:1])[C:3]2=[O:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC=3CCCC3C=C2C1)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
WASH
|
Details
|
washed with 5% strength sodium hydrogencarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the solvent under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2CC(C(C2=CC=2CCCC12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |